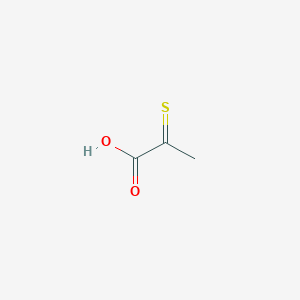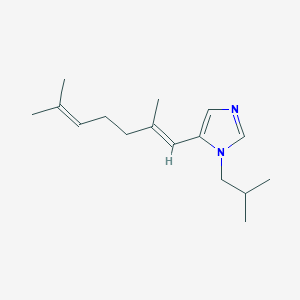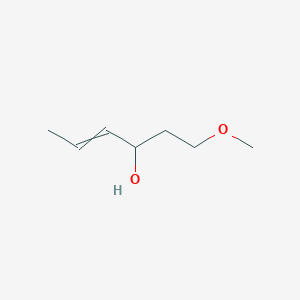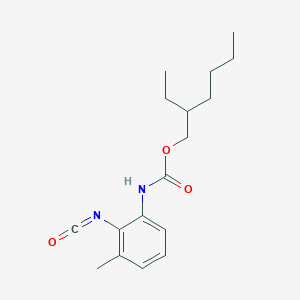![molecular formula C9H19Cl3OSi B14311320 Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane CAS No. 114145-13-0](/img/structure/B14311320.png)
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties It is a silane derivative, which means it contains a silicon atom bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-3,3-dimethylbutan-2-ol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve moderate temperatures and anhydrous solvents to prevent hydrolysis of the silane compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the silane compound can hydrolyze to form silanols and other by-products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, hydrolysis yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Applications De Recherche Scientifique
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 1,1,1-Trichloroethane
Uniqueness
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
114145-13-0 |
|---|---|
Formule moléculaire |
C9H19Cl3OSi |
Poids moléculaire |
277.7 g/mol |
Nom IUPAC |
trimethyl-(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxysilane |
InChI |
InChI=1S/C9H19Cl3OSi/c1-8(2,3)7(9(10,11)12)13-14(4,5)6/h7H,1-6H3 |
Clé InChI |
FVDSGGOFDDVNTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)








